

Spectroscopic Characterization of 2,4-Dihydroxy-3-Formylquinoline: A Technical Guide

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Compound of Interest

Compound Name:	2,4-Dihydroxy-3-formylquinoline
CAS No.:	529-89-5
Cat. No.:	B1496152

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Part 1: Introduction & Structural Dynamics

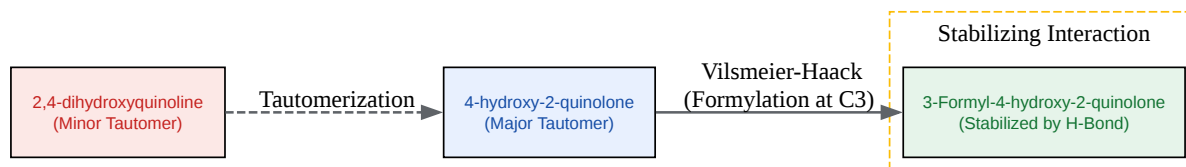
The Molecule

2,4-dihydroxy-3-formylquinoline is a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of pyrano[3,2-c]quinolines, quinolinyl-chalcones, and other fused heterocyclic systems with antimicrobial and anticancer properties.^{[1][2][3][4]}

While the name suggests a "dihydroxy" structure, the molecule exists in a complex tautomeric equilibrium. Understanding this equilibrium is the prerequisite for correctly interpreting spectroscopic data (NMR, IR). In the solid state and polar solvents (DMSO), the compound predominantly exists as 3-formyl-4-hydroxy-2-quinolone.

Tautomeric Equilibrium & Intramolecular Bonding

The stability of the 3-formyl derivative is governed by a strong intramolecular hydrogen bond between the hydroxyl group at position 4 and the carbonyl oxygen of the formyl group at position 3. This "pseudo-ring" locks the conformation and significantly influences the chemical shifts of the exchangeable protons.



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Caption: Tautomeric progression from the precursor to the stable H-bonded 3-formyl product.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is characterized by three distinct regions: the downfield exchangeable protons (highly diagnostic), the aldehyde proton, and the aromatic region.

Solvent: DMSO-

(Standard for solubility and preventing exchange of chelated protons).

Table 1:

¹H NMR Chemical Shifts (

, ppm)

Position / Group	Shift ()	Multiplicity	Integral	Mechanistic Insight
OH (C4)	13.50 - 15.00	Singlet (Broad)	1H	Chelated Proton. The extreme downfield shift confirms strong intramolecular H-bonding with the C3-formyl oxygen.
NH (N1)	11.80 - 12.20	Singlet	1H	Amide proton. Typical for 2-quinolones. Disappears on exchange.
CHO (C3)	10.20 - 10.50	Singlet	1H	Aldehyde proton. Sharp singlet, diagnostic of successful formylation.
H-5	7.90 - 8.10	Doublet (Hz)	1H	Deshielded by the adjacent carbonyl/hydroxyl system.
H-7	7.60 - 7.70	Triplet (Hz)	1H	Aromatic ring proton.
H-8	7.30 - 7.40	Doublet (Hz)	1H	Adjacent to Nitrogen (N1).
H-6	7.20 - 7.30	Triplet (Hz)	1H	Aromatic ring proton.

Table 2:

C NMR Chemical Shifts (

, ppm)

Carbon Type	Shift ()	Assignment
Aldehyde C=O	190.0 - 192.5	Exocyclic formyl carbonyl.
C-4 (Enolic)	170.0 - 175.0	Carbon attached to the hydroxyl group.
C-2 (Amide)	162.0 - 164.0	Cyclic amide carbonyl (Lactam).
C-8a	138.0 - 140.0	Bridgehead carbon (next to N).
C-7	133.0 - 135.0	Aromatic CH.
C-5	124.0 - 126.0	Aromatic CH.
C-6	122.0 - 124.0	Aromatic CH.
C-8	115.0 - 117.0	Aromatic CH.
C-4a	114.0 - 116.0	Bridgehead carbon.
C-3	100.0 - 105.0	Quaternary C. Shielded due to conjugation and enolic character.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups. The key feature is the "double carbonyl" signature (Amide + Aldehyde) and the broad chelated hydroxyl band.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibration Mode	Interpretation
3100 - 3400	(OH) & (NH)	Broad band. The OH stretch is often lowered and broadened due to chelation.
2850 - 2950	(C-H)	Aldehyde C-H stretch (Fermi resonance doublet often visible).
1670 - 1690	(C=O)	Aldehyde Carbonyl. Slightly lower than typical aliphatic aldehydes due to conjugation and H-bonding.
1630 - 1660	(C=O)	Amide Carbonyl (Lactam). Characteristic of the quinolone ring.
1600 - 1620	(C=C)	Aromatic ring skeletal vibrations.

Mass Spectrometry (MS)

- Molecular Formula:
- Molecular Weight: 189.17 g/mol

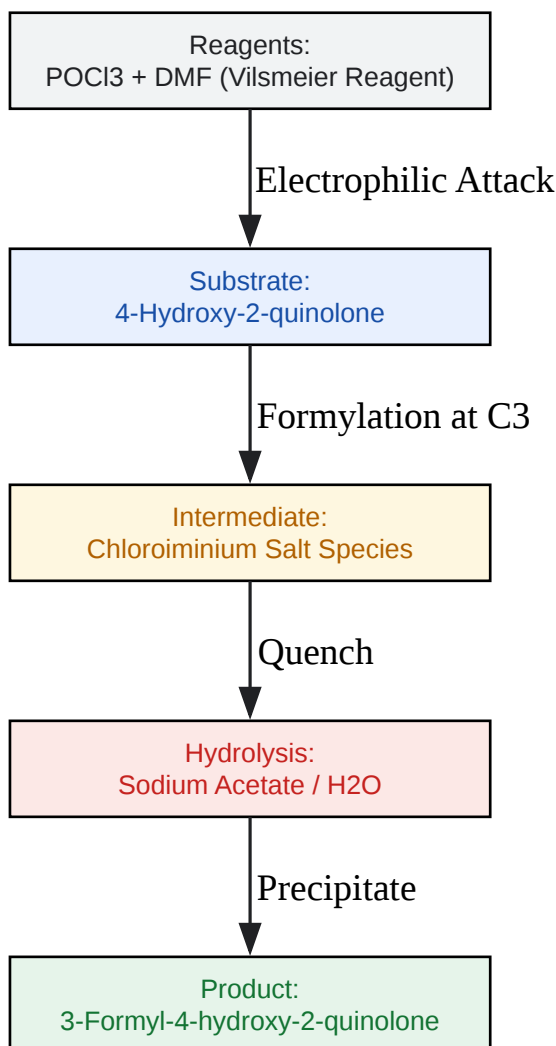
Table 4: Fragmentation Pattern (EI-MS)

m/z (Mass-to-Charge)	Ion Identity	Fragmentation Pathway
189		Molecular Ion. Base peak or high intensity.
161		Loss of Carbon Monoxide (typical for phenols/quinolones).
160		Loss of the formyl radical.
133		Sequential loss of CO.

Part 3: Synthesis & Experimental Protocol

The synthesis utilizes the Vilsmeier-Haack reaction, a robust method for formylating electron-rich aromatic rings.

Reaction Workflow



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Caption: Step-by-step Vilsmeier-Haack formylation pathway.

Detailed Protocol

Objective: Synthesis of 3-formyl-4-hydroxy-2-quinolone.

- Reagent Preparation: In a round-bottom flask, place anhydrous Dimethylformamide (DMF) (5 equiv). Cool to 0–5°C in an ice bath.
- Vilsmeier Complex: Add Phosphorus Oxychloride () (1.2 equiv) dropwise with stirring. Maintain temperature below 10°C. A white/yellowish Vilsmeier salt precipitate may form.
- Addition: Add 4-hydroxy-2-quinolone (1 equiv) portion-wise to the mixture.
- Heating: Remove the ice bath and heat the mixture to 60–70°C for 4–6 hours. The reaction progress can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane).
- Hydrolysis (Critical Step): Pour the reaction mixture into crushed ice. Neutralize/Hydrolyze by adding Sodium Acetate (sat. aq.) or NaOH (10%) until pH ~5-6.
- Isolation: The yellow precipitate is filtered, washed copiously with cold water to remove DMF/acid traces, and recrystallized from Ethanol or DMF/Ethanol.

References

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